Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and an oxazinane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,2-oxazinane with a carboxylating agent under controlled conditions. One common method includes the use of tert-butyl hydroxy oxazinane and a carboxylating agent such as carbon dioxide in the presence of a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazinane ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate.
Reduction: Formation of tert-butyl 4-hydroxy-1,2-piperidine-2-carboxylate.
Substitution: Formation of various tert-butyl 4-substituted-1,2-oxazinane-2-carboxylates.
Scientific Research Applications
Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and polymers with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazinane ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative with an ethoxy group instead of a hydroxy group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate: A derivative with a hydrazino group instead of a hydroxy group.
Uniqueness
Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate is unique due to its oxazinane ring structure, which imparts distinct chemical reactivity and biological activity compared to its piperazine derivatives. The presence of the hydroxy group also allows for additional hydrogen bonding interactions, enhancing its potential as a biochemical probe and drug candidate .
Properties
Molecular Formula |
C9H17NO4 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl 4-hydroxyoxazinane-2-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-7(11)4-5-13-10/h7,11H,4-6H2,1-3H3 |
InChI Key |
UQGZKRKIIGDKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCO1)O |
Origin of Product |
United States |
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